5-Chloro-2-hydroxy-N-[5-methoxy-2-(1H-pyrrol-1-yl)phenyl]benzamide
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Overview
Description
5-Chloro-2-hydroxy-N-[5-methoxy-2-(1H-pyrrol-1-yl)phenyl]benzamide is an organic compound with the molecular formula C18H15ClN2O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-[5-methoxy-2-(1H-pyrrol-1-yl)phenyl]benzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 5-methoxy-2-(1H-pyrrol-1-yl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N-[5-methoxy-2-(1H-pyrrol-1-yl)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of a nitro group may yield an amine.
Scientific Research Applications
5-Chloro-2-hydroxy-N-[5-methoxy-2-(1H-pyrrol-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-N-[5-methoxy-2-(1H-pyrrol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- 4-Chloro-N-(2-chloro-5-nitrophenyl)benzamide
- 3-Benzyl-5-chloro-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide
Uniqueness
5-Chloro-2-hydroxy-N-[5-methoxy-2-(1H-pyrrol-1-yl)phenyl]benzamide is unique due to its specific structural features, such as the presence of both a hydroxyl and a pyrrole group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
634185-32-3 |
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Molecular Formula |
C18H15ClN2O3 |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-(5-methoxy-2-pyrrol-1-ylphenyl)benzamide |
InChI |
InChI=1S/C18H15ClN2O3/c1-24-13-5-6-16(21-8-2-3-9-21)15(11-13)20-18(23)14-10-12(19)4-7-17(14)22/h2-11,22H,1H3,(H,20,23) |
InChI Key |
DVMBMHMGYMACKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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